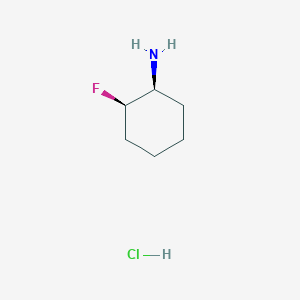

(1S,2R)-2-fluorocyclohexanamine;hydrochloride

Description

(1S,2R)-2-Fluorocyclohexanamine hydrochloride is a fluorinated cyclohexylamine derivative characterized by a fluorine atom at the 2-position of the cyclohexane ring and an amine group at the 1-position, with a stereochemical configuration of (1S,2R). The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

2-fluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXBYKGOFZSEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-fluorocyclohexanamine;hydrochloride typically involves the fluorination of cyclohexanone followed by reductive amination. One common method includes the following steps:

Fluorination: Cyclohexanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.

Reductive Amination: The resulting fluorocyclohexanone is then subjected to reductive amination using an amine source and a reducing agent like sodium cyanoborohydride to yield (1S,2R)-2-fluorocyclohexanamine.

Hydrochloride Formation: The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts for enantioselective synthesis may be employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group in (1S,2R)-2-fluorocyclohexanamine hydrochloride participates in nucleophilic reactions, forming derivatives such as carbamates, amides, and Schiff bases.

Key Reactions:

-

Carbamate Formation : Reacts with chloroformates or carbonyl reagents under basic conditions to yield carbamate derivatives. This is critical in drug design for masking amine functionality and improving metabolic stability .

-

Amidation : Forms amides via reaction with acyl chlorides or anhydrides. For example, treatment with acetyl chloride produces N-acetyl-(1S,2R)-2-fluorocyclohexanamine .

-

Schiff Base Synthesis : Condenses with aldehydes/ketones to generate imines, which are intermediates in asymmetric catalysis .

Electrophilic Reactions Influenced by Fluorine

The ortho-fluorine atom enhances electron-withdrawing effects, directing electrophilic substitutions and stabilizing intermediates.

Key Observations:

-

Hydrogenation : Catalytic hydrogenation with Ru or Rh catalysts retains stereochemistry due to fluorine’s inductive effect. For example, hydrogenation of derived imines yields cis-configured products with >70% enantiomeric excess (ee) .

-

C–H Activation : Fluorine directs transition-metal-catalyzed C–H functionalization. Rhodium complexes selectively activate bonds proximal to fluorine, enabling regioselective alkylation or arylation .

Stereochemical Control in Hydrogenation:

“The Noyori asymmetric hydrogenation catalyst favors cis-cyclohexanol products due to fluorine’s steric and electronic effects, with barriers to isomerization minimized by fluorine’s electronegativity.”

Acid/Base-Mediated Reactions

The hydrochloride salt enables acid-catalyzed reactions, while deprotonation under basic conditions generates the free base for nucleophilic attacks.

Key Processes:

-

Deprotonation : Treatment with NaOH releases the free amine, which undergoes alkylation with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Ritter Reaction : In acidic media (H₂SO₄), reacts with nitriles (e.g., acetonitrile) to form amidines via a cyclic carbocation intermediate .

Stereochemical Stability and Transformations

The (1S,2R) configuration impacts reaction pathways:

Scientific Research Applications

Medicinal Chemistry

(1S,2R)-2-fluorocyclohexanamine;hydrochloride is primarily explored for its potential as a pharmaceutical agent. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability due to the electronegative nature of fluorine, which can influence the compound's interaction with biological targets.

- Antiviral Activity: Research has indicated that fluorinated amines can serve as precursors for antiviral nucleosides. For instance, compounds derived from (1S,2R)-2-fluorocyclohexanamine have been studied for their ability to inhibit viral replication by mimicking natural substrates in viral polymerases .

- Neurological Studies: The compound's structural similarity to neurotransmitters allows it to be investigated for potential effects on neurotransmission and neuropharmacology. Studies suggest that it could modulate receptor activity in the central nervous system, potentially leading to new treatments for neurological disorders .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique fluorine atom enhances the reactivity of the compound in various chemical transformations.

- Synthesis of Complex Molecules: It is utilized in the synthesis of biologically active heterocycles and other complex organic structures. The presence of the fluorine atom can influence reaction pathways and product distributions, making it a useful tool in synthetic organic chemistry .

- Enzyme Interaction Studies: The compound has been employed in studies examining enzyme-substrate interactions. Its ability to form stable complexes with enzymes allows researchers to investigate mechanisms of catalysis and substrate specificity .

Case Study 1: Antiviral Research

In a study published in ACS Medicinal Chemistry Letters, researchers synthesized various fluorinated nucleosides using (1S,2R)-2-fluorocyclohexanamine as a key intermediate. These compounds demonstrated significant antiviral activity against hepatitis C virus by inhibiting viral replication through competitive inhibition of viral polymerases .

Case Study 2: Neurological Pharmacology

A pharmacological study explored the effects of (1S,2R)-2-fluorocyclohexanamine on serotonin receptors. The results indicated that this compound could act as a selective serotonin reuptake inhibitor (SSRI), suggesting potential applications in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of (1S,2R)-2-fluorocyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering electronic and steric properties. The amine group can form hydrogen bonds or ionic interactions with target sites, modulating biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Effects: Fluorine vs. Methyl Groups

(1S,2R)-2-Methylcyclohexanamine Hydrochloride

- Molecular Formula : C₇H₁₆ClN

- Molecular Weight : 149.66 g/mol

- Synthesis : Prepared via catalytic hydrogenation of cyclohexane followed by HCl treatment .

- Properties : Stable under inert gas (2–8°C storage); exhibits hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

- Applications : Used in life sciences as an intermediate in organic synthesis .

Comparison :

Cyclohexane vs. Cyclopropane Systems

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Comparison :

Fluorinated Arylcyclohexylamines

2-Fluoro Deschloroketamine Hydrochloride

Comparison :

- Functional Groups : The ketone and aryl groups in arylcyclohexylamines confer distinct pharmacological properties (e.g., NMDA receptor antagonism) compared to the primary amine in the target compound.

- Storage: Requires -20°C storage, suggesting lower thermal stability than non-ketone analogs .

Amino Alcohol Derivatives

Cis-(1S,2R)-2-Amino-cyclohexanol Hydrochloride

Comparison :

Biological Activity

(1S,2R)-2-fluorocyclohexanamine; hydrochloride is a fluorinated cyclohexylamine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

The compound features a fluorine atom attached to the cyclohexane ring, which influences its reactivity and biological interactions. The presence of the amine group enables hydrogen bonding and electrostatic interactions with biomolecules, potentially modulating their activity.

The biological activity of (1S,2R)-2-fluorocyclohexanamine; hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The fluorine substitution alters the electronic properties of the molecule, enhancing its binding affinity to target proteins. This can lead to modulation of various signaling pathways, which may result in therapeutic effects.

Biological Applications

Research indicates that (1S,2R)-2-fluorocyclohexanamine; hydrochloride may have applications in:

- Antiviral Activity : Similar compounds have shown efficacy against viral infections, suggesting potential antiviral properties for this derivative.

- Neurological Disorders : Its structural similarities with known neuroactive compounds indicate possible applications in treating conditions like depression or anxiety.

- Antimicrobial Properties : The amine functionality is a common feature in many antimicrobial agents, indicating that this compound could exhibit similar effects.

Case Studies and Research Findings

- Antiviral Studies : In vitro studies have demonstrated that fluorinated compounds can enhance antiviral activity by improving cellular uptake and stability. For instance, related fluorinated nucleosides have shown significant activity against herpes simplex virus (HSV) .

- Neuropharmacological Effects : Research on structurally similar cyclohexylamines has indicated potential antidepressant effects through serotonin receptor modulation. This suggests that (1S,2R)-2-fluorocyclohexanamine; hydrochloride could be investigated for similar effects in animal models .

- Antimicrobial Efficacy : Studies on amino acid-based antimicrobial agents have shown that modifications to the amine structure can lead to enhanced antibacterial properties. This opens avenues for exploring (1S,2R)-2-fluorocyclohexanamine; hydrochloride as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1S,2R)-2-fluorocyclohexanamine | Fluorinated Amine | Potential antiviral and neuroactive properties |

| cis-2-Hydroxymethyl-1-cyclohexylamine | Hydroxymethyl Amine | Antiviral studies indicate efficacy against HSV |

| β-Fluoroalanine | β-Halogenated Amino Acid | Effective against Gram-positive bacteria |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1S,2R)-2-fluorocyclohexanamine hydrochloride, and how is stereochemical integrity maintained?

- Methodological Answer :

- Asymmetric Synthesis : Use chiral catalysts (e.g., transition-metal complexes or organocatalysts) to induce stereoselectivity during cyclohexane ring formation. Fluorination can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions .

- Chiral Resolution : If racemic mixtures form, employ diastereomeric salt crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

- Validation : Confirm enantiomeric purity using polarimetry and chiral HPLC (e.g., Chiralpak® columns) .

Q. What are the optimal storage conditions for (1S,2R)-2-fluorocyclohexanamine hydrochloride to ensure long-term stability?

- Methodological Answer :

- Temperature : Store at -20°C in airtight, light-resistant containers to minimize thermal and photolytic degradation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments, as hydrochloride salts are hygroscopic and prone to hydrolysis .

- Stability Monitoring : Perform periodic HPLC analysis to track degradation products (e.g., free amine or defluorinated byproducts) .

Q. Which analytical techniques are critical for characterizing (1S,2R)-2-fluorocyclohexanamine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm fluorine positioning and cyclohexane chair conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns indicative of chlorine in the hydrochloride salt .

- X-ray Crystallography : Resolve absolute configuration and crystal packing, especially for patent or regulatory documentation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for (1S,2R)-2-fluorocyclohexanamine hydrochloride?

- Methodological Answer :

- Computational Refinement : Re-optimize density functional theory (DFT) calculations using solvent models (e.g., PCM for DMSO or water) to better match experimental conditions .

- Dynamic Effects : Account for ring-flipping dynamics in cyclohexane using variable-temperature NMR to assess conformational equilibria .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., cis-2-aminocyclohexanol hydrochloride) to identify systematic errors .

Q. What in vitro models are suitable for studying the biological activity of (1S,2R)-2-fluorocyclohexanamine hydrochloride, given its structural similarity to neuroactive compounds?

- Methodological Answer :

- Receptor Binding Assays : Screen against monoamine transporters (e.g., serotonin or dopamine receptors) due to structural resemblance to tranylcypromine derivatives .

- Enzyme Inhibition Studies : Test for interactions with fluorinated amine-processing enzymes (e.g., monoamine oxidases) using fluorometric or radiometric assays .

- Cell-Based Models : Utilize neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity or neurotransmitter uptake modulation .

Q. How does the fluorine substituent influence the physicochemical and pharmacokinetic properties of (1S,2R)-2-fluorocyclohexanamine hydrochloride?

- Methodological Answer :

- Lipophilicity : Measure logP values via shake-flask or HPLC methods; fluorine’s electronegativity may reduce membrane permeability compared to non-fluorinated analogs .

- Metabolic Stability : Conduct liver microsome assays to evaluate defluorination or oxidative metabolism .

- Solubility : Use phase-solubility studies to quantify aqueous solubility, critical for in vivo administration .

Safety and Handling

Q. What safety protocols are essential when handling (1S,2R)-2-fluorocyclohexanamine hydrochloride in aqueous reactions?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with hydrochloride salts .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors released during protonation .

- Neutralization : Pre-neutralize waste with bicarbonate before disposal to mitigate corrosivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.